Dipsacoside B

Catalog No.
S653780
CAS No.
33289-85-9
M.F
C53H86O22
M. Wt
1075.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipsacoside B

CAS Number

33289-85-9

Product Name

Dipsacoside B

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C53H86O22

Molecular Weight

1075.2 g/mol

InChI

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1

InChI Key

GFPLPBCJRRNZHM-ICUGHKHQSA-N

SMILES

Array

Synonyms

3-O-alpha-L-rhamnopyranosyl (1-->2)-alpha-L-arabinopyranosyl hederagenin 28-O-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranosyl ester, dipsacoside B

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O

Dipsacoside B has been reported in Lonicera macrantha, Decaisnea insignis, and other organisms with data available.
from flowers of Lonicera macranthoides Hand

Application in Traditional Medicine

Application in Neuroprotection

Application in Cardiovascular Medicine

Dipsacoside B is a bioactive saponin primarily extracted from the roots of Dipsacus asperoides and Lonicera macranthoides. It is characterized by its complex glycosidic structure, which includes multiple sugar moieties attached to a steroid-like aglycone. The molecular formula of Dipsacoside B is C53H86O22, and it is recognized for its significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This compound has gained attention in recent years for its potential therapeutic applications in various diseases, particularly those related to vascular health and cellular proliferation.

  • Studies suggest Dipsacoside B exhibits antimicrobial activity against various bacteria [].
  • The exact mechanism remains unclear, but saponins are known to disrupt bacterial cell membranes due to their amphiphilic nature.
  • Additionally, Dipsacoside B might regulate vascular smooth muscle cell (VSMC) function, potentially impacting processes like neointimal formation after vascular injury.
  • More research is needed to fully understand its mechanism of action in different contexts.
  • Information on the safety profile of Dipsacoside B is limited.
  • Saponins can be irritating to the skin and mucous membranes [].
  • Further studies are necessary to establish its potential toxicity and determine safe handling procedures.
Typical of saponins. These include:

  • Hydrolysis: The glycosidic bonds can be hydrolyzed, leading to the release of sugar units and the aglycone.
  • Oxidation: Dipsacoside B can undergo oxidation reactions, which may alter its biological activity.
  • Reduction: Reduction reactions can also occur, potentially modifying its functional groups and reactivity.

These reactions are essential for understanding the compound's stability, reactivity, and bioavailability in biological systems.

Research has demonstrated that Dipsacoside B exhibits various biological activities:

  • Inhibition of Vascular Smooth Muscle Cell Proliferation: Studies indicate that Dipsacoside B significantly inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), which is crucial in preventing neointimal hyperplasia following vascular injury. This action is mediated through the upregulation of phosphatase and tensin homolog deleted on chromosome ten (PTEN), a key regulator in cell cycle control and apoptosis .
  • Antioxidant Properties: Dipsacoside B has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound reduces inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.

The synthesis of Dipsacoside B can be achieved through various methods:

  • Natural Extraction: The most common method involves extracting Dipsacoside B from plant sources such as Dipsacus asperoides. This process typically includes solvent extraction followed by purification techniques like chromatography.
  • Chemical Synthesis: Although less common, chemical synthesis pathways have been explored. These involve constructing the glycosidic bonds through glycosylation reactions using appropriate sugar donors and acceptors.
  • Biotechnological Approaches: Recent advances include using microbial fermentation to produce saponins like Dipsacoside B, leveraging genetically engineered organisms capable of synthesizing complex natural products.

Dipsacoside B has several applications in research and potential therapeutic use:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being investigated as a lead compound for drug development.
  • Dietary Supplements: Its health benefits have led to interest in formulating dietary supplements aimed at improving vascular health and reducing inflammation.
  • Cosmetic Industry: The antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress effects on skin aging.

Interaction studies involving Dipsacoside B have revealed its potential synergies with other compounds:

  • With Other Saponins: Combinations with other saponins may enhance its bioactivity or provide additive effects against cancer cell lines.
  • Drug Interactions: Preliminary studies suggest that Dipsacoside B may influence the metabolism of certain drugs by modulating cytochrome P450 enzymes, although further research is needed to confirm these interactions.

Dipsacoside B shares structural and functional similarities with several other bioactive saponins. Below are some comparable compounds:

Compound NameSource PlantUnique Features
Ginsenoside Rg1Panax ginsengKnown for neuroprotective effects and energy enhancement.
Astragaloside IVAstragalus membranaceusExhibits immune-modulating properties.
Oleanolic AcidVarious plantsNoted for its hepatoprotective and anti-inflammatory effects.

Uniqueness of Dipsacoside B

Dipsacoside B is unique due to its specific ability to modulate VSMC behavior through PTEN regulation, setting it apart from other saponins that may not exhibit such targeted vascular effects. Its dual role as an antioxidant and anti-inflammatory agent further enhances its therapeutic potential compared to similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

13

Exact Mass

1074.56107437 Da

Monoisotopic Mass

1074.56107437 Da

Heavy Atom Count

75

UNII

E5H3T7090C

Wikipedia

Dipsacoside b

Dates

Last modified: 08-15-2023

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